molecular formula C19H25NO2 B6612179 3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamide CAS No. 1060816-61-6

3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamide

Cat. No.: B6612179
CAS No.: 1060816-61-6
M. Wt: 299.4 g/mol
InChI Key: KJNYWPPXUIWLTG-UHFFFAOYSA-N
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Description

3-Hydroxy-N-(3-methylphenyl)tricyclo[33113,7]decane-1-acetamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamide typically involves multiple steps, starting from simpler organic molecules. The key steps often include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, such as Diels-Alder reactions, followed by further functionalization.

    Introduction of the hydroxy group: This step may involve selective oxidation reactions.

    Attachment of the acetamide group: This is usually done through acylation reactions using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The compound can be reduced to remove the hydroxy group or to modify the acetamide group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield a deoxygenated compound.

Scientific Research Applications

3-Hydroxy-N-(3-methylphenyl)tricyclo[331

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Tricyclodecane: A structurally similar compound with different functional groups.

    Adamantane: Another tricyclic compound with distinct chemical properties.

Uniqueness

3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamide is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to other tricyclic compounds.

This detailed overview provides a comprehensive understanding of 3-Hydroxy-N-(3-methylphenyl)tricyclo[33113,7]decane-1-acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(3-hydroxy-1-adamantyl)-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-13-3-2-4-16(5-13)20-17(21)11-18-7-14-6-15(8-18)10-19(22,9-14)12-18/h2-5,14-15,22H,6-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNYWPPXUIWLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC23CC4CC(C2)CC(C4)(C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801164841
Record name 3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060816-61-6
Record name 3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060816-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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